molecular formula C15H23NO B215495 N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine

N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine

Katalognummer B215495
Molekulargewicht: 233.35 g/mol
InChI-Schlüssel: PGIISYITGKRICR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine, commonly known as CR845, is a kappa opioid receptor agonist that has gained significant attention in recent years due to its potential therapeutic applications.

Wirkmechanismus

CR845 acts as a selective kappa opioid receptor agonist, binding to these receptors in the central nervous system and producing analgesic effects. Unlike other opioid receptor agonists, CR845 does not produce euphoria or respiratory depression, making it a safer alternative for pain management. Additionally, CR845 has been shown to reduce the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
CR845 has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug cravings and withdrawal symptoms in individuals with opioid addiction. In clinical trials, CR845 has been shown to alleviate pruritus in patients with chronic kidney disease and cholestasis. Additionally, CR845 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

CR845 has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor. However, its short half-life and poor oral bioavailability may limit its use in certain experiments. Additionally, the lack of a standardized dose-response relationship for CR845 may make it difficult to compare results across different studies.

Zukünftige Richtungen

Future research on CR845 may focus on its potential therapeutic applications in other fields of medicine, such as depression and anxiety. Additionally, further investigation into the mechanism of action of CR845 may provide insights into its analgesic effects and potential for reducing drug cravings and withdrawal symptoms. Finally, the development of more stable and bioavailable formulations of CR845 may increase its potential for clinical use.

Synthesemethoden

The synthesis of CR845 involves the reaction of cyclopentylamine with 2-(2,6-dimethylphenoxy)ethyl chloride in the presence of a base, followed by purification through column chromatography. This method has been optimized to produce high yields of pure CR845.

Wissenschaftliche Forschungsanwendungen

CR845 has shown potential therapeutic applications in various fields of medicine, including pain management, addiction, and pruritus. Its kappa opioid receptor agonist activity has been shown to produce analgesic effects without the undesirable side effects of other opioid receptor agonists. Additionally, CR845 has been investigated for its potential to reduce drug cravings and withdrawal symptoms in individuals struggling with addiction. It has also been studied for its ability to alleviate pruritus, or severe itching, in patients with conditions such as chronic kidney disease and cholestasis.

Eigenschaften

Produktname

N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine

Molekularformel

C15H23NO

Molekulargewicht

233.35 g/mol

IUPAC-Name

N-[2-(2,6-dimethylphenoxy)ethyl]cyclopentanamine

InChI

InChI=1S/C15H23NO/c1-12-6-5-7-13(2)15(12)17-11-10-16-14-8-3-4-9-14/h5-7,14,16H,3-4,8-11H2,1-2H3

InChI-Schlüssel

PGIISYITGKRICR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCCNC2CCCC2

Kanonische SMILES

CC1=C(C(=CC=C1)C)OCCNC2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.